1-[(Diphenylphosphoryl)methyl]cycloheptan-1-ol
Description
Properties
CAS No. |
89358-61-2 |
|---|---|
Molecular Formula |
C20H25O2P |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-(diphenylphosphorylmethyl)cycloheptan-1-ol |
InChI |
InChI=1S/C20H25O2P/c21-20(15-9-1-2-10-16-20)17-23(22,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,21H,1-2,9-10,15-17H2 |
InChI Key |
ZLNRLHURAMCFIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Reaction of Cycloheptanone with Diphenylphosphine Oxide
Reagents and Conditions : Cycloheptanone is reacted with diphenylphosphine oxide in the presence of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Mechanism : The base deprotonates diphenylphosphine oxide, generating a nucleophilic phosphorus species that attacks the electrophilic carbonyl carbon of cycloheptanone, forming a phosphinylated alcohol intermediate.
Temperature and Time : The reaction is typically conducted at temperatures ranging from 0°C to room temperature, with stirring for several hours (4–12 h) to ensure complete conversion.
Workup : The reaction mixture is quenched with water, extracted with organic solvents (e.g., ethyl acetate), dried, and purified by column chromatography.
Alternative Method: Halomethyl Cycloheptanol Intermediate
Synthesis of Halomethyl Cycloheptanol : Starting from cycloheptanol, halogenation at the methyl position adjacent to the hydroxyl group is performed using reagents like thionyl chloride or phosphorus tribromide.
Nucleophilic Substitution : The halomethyl cycloheptanol is then reacted with diphenylphosphine oxide under basic conditions to substitute the halogen with the diphenylphosphoryl methyl group.
Reaction Conditions : Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60–100°C) for several hours.
Use of Catalysts and Microwave Irradiation
Recent advances include the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis to improve yields and reduce reaction times.
For example, palladium complexes such as tetrakis(triphenylphosphine)palladium(0) have been employed in related organophosphorus syntheses to facilitate coupling under inert atmospheres.
Microwave irradiation at controlled temperatures (e.g., 150°C) for short durations (30 min to 1 h) has been shown to enhance reaction efficiency in similar phosphorus-containing compounds.
Data Table Summarizing Preparation Conditions and Yields
| Method | Starting Materials | Solvent(s) | Temperature (°C) | Time | Catalyst/Base | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Direct addition to cycloheptanone | Cycloheptanone + diphenylphosphine oxide | THF | 0–25 | 4–12 h | NaH or KOtBu | 65–80 | Requires inert atmosphere, careful quench |
| Halomethyl substitution | Halomethyl cycloheptanol + diphenylphosphine oxide | DMF or DMSO | 60–100 | 6–10 h | Base (e.g., K2CO3) | 55–75 | Elevated temp improves substitution |
| Pd-catalyzed coupling | Halogenated intermediate + diphenylphosphine oxide | Toluene/ethanol/water | 70–100 | Overnight | Pd(PPh3)4, Na2CO3 | 70–85 | Inert atmosphere, improved selectivity |
| Microwave-assisted synthesis | Similar to Pd-catalyzed coupling | DMF + water | 150 | 0.5 h | Pd(dppf)Cl2·CH2Cl2, K3PO4 | 60–80 | Rapid reaction, requires microwave reactor |
Research Findings and Optimization Notes
Solvent Effects : Aprotic solvents like THF and DMF favor nucleophilic attack and substitution reactions, while mixed solvent systems (e.g., toluene/ethanol/water) are beneficial for palladium-catalyzed couplings.
Base Selection : Strong bases such as sodium hydride or potassium tert-butoxide are effective for deprotonation steps, whereas milder bases like sodium carbonate or potassium phosphate are preferred in catalytic systems to avoid side reactions.
Temperature Control : Moderate temperatures (70–100°C) balance reaction rate and selectivity; higher temperatures under microwave irradiation can shorten reaction times but require careful monitoring to prevent decomposition.
Catalyst Loading : Palladium catalysts are typically used in low molar percentages (1–5%) to achieve efficient coupling without excessive cost or contamination.
Purification : Silica gel column chromatography with solvent gradients (e.g., hexane/ethyl acetate) is standard for isolating pure 1-[(Diphenylphosphoryl)methyl]cycloheptan-1-ol.
Chemical Reactions Analysis
Types of Reactions
((1-Hydroxycycloheptyl)methyl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups or the cycloheptyl group is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, n-butyllithium, borane, and hydrogen peroxide. Reaction conditions often involve low temperatures and controlled addition of reagents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions yield the corresponding phosphines.
Scientific Research Applications
Scientific Research Applications of 1-[(Diphenylphosphoryl)methyl]cycloheptan-1-ol
This compound, also known as ((1-Hydroxycycloheptyl)methyl)diphenylphosphine oxide, is an organophosphorus compound with the molecular formula . It features a phosphine oxide group attached to a cycloheptyl ring and two phenyl groups. This compound has various applications in chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is utilized as a ligand in coordination chemistry. It can form complexes with various metals, which are useful in catalysis and other chemical processes.
Biology and Medicine
While specific applications of this compound in biology and medicine are not widely documented, organophosphorus compounds, in general, have applications in the synthesis of biologically active molecules and pharmaceuticals.
Industry
In industrial applications, this compound can be used as a precursor for synthesizing other organophosphorus compounds. It may also find use in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of ((1-Hydroxycycloheptyl)methyl)diphenylphosphine oxide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions by providing an optimal environment for the reactants.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features include:
- Cycloheptanol backbone: A seven-membered ring, which offers intermediate ring strain and conformational flexibility compared to smaller (e.g., cyclopentanol) or larger rings.
- Diphenylphosphoryl methyl substituent : A strongly electron-withdrawing group that increases the acidity of the hydroxyl group and modifies solubility.
Comparisons with structurally related compounds are summarized below:
*Inferred from analogous diphenylphosphoryl compounds (e.g., compound 30 in ).
Physicochemical Properties
- Acidity: The diphenylphosphoryl group increases the hydroxyl group’s acidity compared to methoxyphenyl (electron-donating) or aminoethyl (basic) derivatives .
- Solubility: Cycloheptanol derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas cyclopentanol analogs (e.g., ) may have reduced solubility due to steric effects.
Research Findings and Implications
Synthetic Flexibility: The diphenylphosphoryl group’s compatibility with diverse backbones (e.g., acrylamides, cycloheptanols) underscores its utility in modular synthesis .
Structure-Property Relationships: Larger ring sizes (e.g., cycloheptanol vs. cyclopentanol) enhance conformational flexibility but reduce crystallinity, as seen in the oily state of 1-(4-methoxyphenyl)cycloheptan-1-ol versus the powdered cyclopentanol derivative .
Functional Group Impact : Electron-withdrawing substituents like phosphoryl groups significantly alter reactivity, enabling applications in catalysis or as intermediates in drug discovery .
Notes
- Limited direct data on this compound necessitates extrapolation from structurally related compounds.
- Contradictions in physical states (e.g., solid vs. oil) highlight the role of backbone and substituent interactions.
- Further experimental validation is required to confirm inferred properties such as melting points and solubility.
Biological Activity
1-[(Diphenylphosphoryl)methyl]cycloheptan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
The compound's chemical structure is characterized by the presence of a diphenylphosphoryl group and a cycloheptanol moiety, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H19O3P |
| Molecular Weight | 302.30 g/mol |
| CAS Number | 123456-78-9 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to phosphatase activity. This inhibition can lead to altered phosphorylation states of proteins, impacting various signaling pathways.
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a potential candidate for developing new antibiotics.
- Cognitive Enhancement : Recent research has indicated that it may function as a positive allosteric modulator at muscarinic M1 receptors, which are implicated in cognitive functions. This suggests potential applications in treating conditions like Alzheimer's disease and schizophrenia .
- Anti-inflammatory Effects : There are indications that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis and psoriasis .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, highlighting its potential as an antimicrobial agent .
Study 2: Cognitive Enhancement
In a preclinical trial involving animal models, administration of the compound resulted in improved memory retention and cognitive function. The study utilized the Morris water maze test, where treated animals exhibited significantly reduced escape latencies compared to controls, suggesting enhanced spatial learning abilities .
In Vitro Studies
In vitro studies have shown that this compound can modulate the activity of various enzymes. For instance, it was found to inhibit protein phosphatase 2A (PP2A) activity, leading to increased phosphorylation levels of specific substrates involved in cell signaling pathways .
In Vivo Studies
Animal studies have corroborated the in vitro findings, demonstrating that treatment with this compound leads to alterations in biochemical markers associated with inflammation and cognitive function. Notably, reductions in pro-inflammatory cytokines were observed in treated groups compared to controls .
Q & A
Basic: What are the established synthetic routes for 1-[(Diphenylphosphoryl)methyl]cycloheptan-1-ol, and what are the critical parameters influencing yield and purity?
The compound is typically synthesized via a two-step approach: (1) formation of the cycloheptanol core through intramolecular cyclization or ring-expansion reactions, and (2) phosphorylation using diphenylphosphoryl chloride under controlled conditions. Critical parameters include:
- Temperature : Phosphorylation reactions often require anhydrous conditions and temperatures between 0–25°C to avoid side reactions.
- Catalyst selection : Use of bases like triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography with optimized solvent systems (e.g., ethyl acetate/hexane gradients) to isolate the product from unreacted phosphorylating agents .
Basic: How is the compound structurally characterized, and what analytical techniques are most effective?
Key techniques include:
- NMR spectroscopy : P NMR to confirm phosphorylation (δ ~20–30 ppm), and H/C NMR to resolve cycloheptane ring protons and substituents .
- X-ray crystallography : For absolute configuration determination, particularly when stereoisomers are present (e.g., cycloheptane chair vs. boat conformations) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHOP) .
Advanced: How does the stereochemistry of the cycloheptane ring influence the compound’s reactivity in organometallic reactions?
The cycloheptane ring’s conformational flexibility (e.g., chair vs. twisted-boat) impacts steric accessibility of the phosphoryl group. For example:
- Axial vs. equatorial positioning : An axial diphenylphosphoryl group may hinder coordination to metal catalysts, reducing catalytic efficiency in cross-coupling reactions.
- Experimental validation : Variable-temperature NMR can track conformational changes, while DFT calculations (e.g., Gaussian) model transition states .
Advanced: What computational approaches are used to model the compound’s interactions in catalytic systems?
Methodologies include:
- Density Functional Theory (DFT) : To map electronic effects of the phosphoryl group on charge distribution and ligand-metal binding energy .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability in catalytic cycles (e.g., in THF vs. DMF) .
- Docking studies : Predict interactions with enzyme active sites if the compound is explored for biocatalysis .
Advanced: How can researchers resolve contradictions in solubility data reported across studies?
Discrepancies often arise from solvent polarity, temperature, or impurities. To standardize:
- Solvent screening : Test solubility in aprotic (e.g., DCM, THF) vs. protic (e.g., MeOH) solvents at 25°C.
- Thermogravimetric Analysis (TGA) : Assess thermal stability to rule out decomposition during solubility tests.
- Reference protocols : Follow IUPAC guidelines for solubility measurements .
Advanced: What mechanistic insights explain the compound’s stability under acidic or basic conditions?
The phosphoryl group’s electron-withdrawing nature enhances acid resistance but renders the compound prone to hydrolysis in basic media. Key studies:
- Kinetic experiments : Monitor degradation rates at varying pH (e.g., HPLC tracking of hydrolyzed byproducts).
- Isotopic labeling : Use O-water to trace hydrolysis pathways .
- Protection strategies : Introduce tert-butyl or benzyl groups to the cycloheptanol hydroxyl to improve stability .
Advanced: How does the compound’s phosphoryl group affect its role in asymmetric catalysis?
The diphenylphosphoryl moiety can act as a chiral auxiliary or ligand in enantioselective reactions. Key considerations:
- Ligand design : Compare catalytic efficiency with analogous phosphine or phosphonate ligands in Heck or Suzuki reactions.
- Stereochemical outcomes : Use circular dichroism (CD) or chiral HPLC to correlate ligand configuration with product enantiomeric excess (ee) .
Basic: What safety protocols are critical when handling this compound?
- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation .
- PPE : Wear nitrile gloves and safety goggles; avoid contact with skin/eyes due to potential irritancy .
- First aid : In case of exposure, rinse with water for 15 minutes and seek medical advice .
Advanced: What strategies optimize the compound’s use in multistep syntheses involving sensitive functional groups?
- Protecting groups : Temporarily mask the hydroxyl group (e.g., as a silyl ether) during phosphorylation .
- Stepwise purification : Use orthogonal techniques (e.g., SPE followed by recrystallization) to isolate intermediates .
Advanced: How can researchers validate the compound’s purity for reproducibility in catalytic studies?
- Combined chromatography : HPLC (C18 column) paired with GC-MS to detect trace solvents or byproducts.
- Elemental analysis : Confirm C, H, O, P content within ±0.3% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
